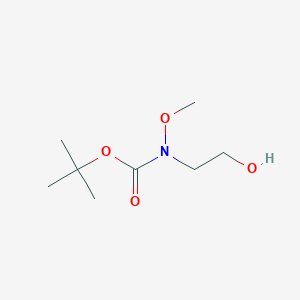

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of N-methoxy-N-2-ethanol-1-ylamine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Analyse Des Réactions Chimiques

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For instance, hydrolysis of this ester can be catalyzed by either an acid or a base, leading to the formation of the corresponding carbamic acid and alcohol . Oxidation reactions may involve reagents like potassium permanganate, resulting in the formation of oxidized derivatives. Substitution reactions often use nucleophiles to replace the alkoxy group, forming new compounds with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Carbamic acid derivatives have been explored for their biological activities, particularly as potential drug precursors. The specific compound in focus may have applications in the development of therapeutics targeting various diseases due to its interaction with biological targets like cereblon, a protein implicated in cellular processes and drug resistance mechanisms.

Biochemical Assays

In biochemical research, this compound serves as a reagent for various assays. Its ability to interact with enzymes and proteins makes it valuable for studying metabolic pathways and cellular functions. For example, it has been shown to influence gene expression related to metabolic processes.

Synthesis of Complex Molecules

In synthetic chemistry, carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester acts as an intermediate in the synthesis of more complex molecules. Its stability allows for controlled reactions that are essential in creating novel compounds with desired properties .

Agricultural Applications

Although primarily focused on pharmaceutical applications, derivatives of carbamic acids are also utilized in agrochemicals. They can function as pesticides or herbicides due to their biological activity against pests and pathogens.

Study on Protein Degradation

Recent studies have investigated the role of this compound in developing PROTACs aimed at degrading specific proteins involved in cancer progression. These studies highlight its potential as a therapeutic agent capable of modulating protein levels within cells effectively.

Biochemical Pathway Modulation

Research has shown that this compound can alter metabolic pathways by modulating the expression of genes involved in these processes. This modulation can lead to significant changes in cellular metabolism and function, providing insights into potential therapeutic strategies for metabolic disorders .

Mécanisme D'action

The mechanism by which Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

When compared to similar compounds, Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester stands out due to its unique combination of stability and reactivity. Similar compounds include Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester and tert-butyl (2-aminoethyl)(ethyl)carbamate . These compounds share some structural similarities but differ in their specific functional groups and reactivity profiles, making each one suitable for different applications.

Activité Biologique

Carbamic acid, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester (CAS Number: 139115-92-7) is a carbamate ester with a unique molecular structure that contributes to its biological activity. Its molecular formula is and it has a molecular weight of 189.23 g/mol. This compound is gaining attention for its potential applications in pharmaceuticals and agrochemicals due to its interactions with biological systems.

Chemical Structure and Properties

The compound features a methoxy group and an ethanol moiety attached to the nitrogen of the carbamic acid structure. This specific arrangement influences its solubility and reactivity, differentiating it from other carbamate derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO4 |

| Molecular Weight | 189.23 g/mol |

| CAS Number | 139115-92-7 |

Target Interaction

The primary target of this compound is cereblon , a protein involved in various cellular processes. The interaction with cereblon facilitates the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to selectively degrade specific proteins within cells.

Mode of Action

Upon binding to cereblon, the compound enables rapid conjugation with carboxyl linkers through peptide coupling reactions. This mechanism allows for the selective degradation of target proteins, influencing various biochemical pathways.

Biological Activity

Research indicates that carbamic acid derivatives exhibit diverse biological activities, including:

- Enzyme Inhibition : The compound has been shown to interact with enzymes such as carbamate kinase, which plays a role in metabolic pathways like the urea cycle.

- Gene Expression Modulation : It influences gene expression related to metabolic pathways, thereby altering cellular metabolism and function.

- Potential Therapeutic Applications : Ongoing studies are exploring its use as a drug precursor or reagent in biochemical assays, particularly in pain management and inflammation treatment .

Case Studies and Research Findings

- N-Acylethanolamine Acid Amidase (NAAA) Inhibitors : Research on similar carbamic acid esters has identified them as noncompetitive inhibitors of NAAA, suggesting potential therapeutic applications in pain and inflammation management .

- Cytotoxicity Studies : Studies have demonstrated the cytotoxic effects of structurally related compounds against cancer cell lines, indicating potential for further exploration in oncology .

Comparative Analysis with Similar Compounds

When compared to other carbamates, such as carbamic acid methyl ester and phenylmethyl ester, N-methoxy-N-2-ethanol-1-yl-, 1,1-dimethylethyl ester stands out due to its unique combination of stability and reactivity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Carbamic acid methyl ester | C3H7NO2 | Commonly used as a pesticide |

| Carbamic acid phenylmethyl ester | C10H13NO2 | Exhibits insecticidal properties |

| Carbamic acid ethyl ester | C4H9NO2 | Used in agricultural applications |

| This compound | C8H17NO4 | Unique functional groups influencing solubility |

Q & A

Q. What are the key synthetic routes for preparing this carbamic acid ester, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus

The compound is typically synthesized via nucleophilic substitution or stereoselective reduction. A common method involves sodium borohydride-mediated asymmetric reduction of a carbonyl precursor in a mixed solvent system (e.g., alcohol/halogenated solvent) at low temperatures (-15°C to 0°C), achieving >78% yield and >99% chiral purity . Critical parameters include:

- Solvent polarity : Halogenated solvents enhance stereocontrol by stabilizing transition states.

- Temperature : Lower temperatures reduce racemization.

- Catalyst/reagent choice : Enzymatic methods using Rhodococcus strains (e.g., R. erythropolis SC 13845) can achieve >99.4% enantiomeric excess (ee) under mild aqueous conditions .

Advanced Consideration : Contradictions arise between chemical and enzymatic methods. For example, traditional chemical synthesis may require cryogenic conditions, whereas biocatalysis offers ambient temperatures but necessitates enzyme optimization.

Q. Which analytical techniques are most robust for characterizing structural and enantiomeric purity?

Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm regiochemistry and tert-butyl protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .

- HPLC/LC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while LC-MS validates molecular weight (e.g., [M+H]+ = 218.25 for CHNO) .

Advanced Consideration : Discrepancies in purity data may stem from column choice or mobile phase composition. For instance, polar organic modifiers (e.g., hexane/isopropanol) improve resolution but can distort peak symmetry .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

Advanced Research Focus

Isolation issues often arise due to the compound’s hydrolytic sensitivity. Strategies include:

- Protection/deprotection : Use acid-labile tert-butyl carbamate (Boc) groups, which can be cleaved with trifluoroacetic acid (TFA) without disturbing the ethanolamine backbone .

- Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane, 3:7) separates intermediates, while prep-HPLC isolates polar byproducts .

Validation :

- HRMS : Confirms molecular formulae (e.g., impurity at m/z 204.27 matches CHNO) .

- 2D NMR (COSY, HSQC) : Assigns regiochemistry of byproducts .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Advanced Research Focus

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) to predict regioselectivity in ethanolamine functionalization.

- MD Simulations : Assess solvent effects on tert-butyl group stability .

Case Study : Simulations of sodium borohydride reductions align with experimental ee% data, validating the role of solvent polarity in stereocontrol .

Propriétés

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(11)9(12-4)5-6-10/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVUAYWBAPDMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.